4-Ethylethcathinone hydrochloride
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Overview
Description
4-Ethylethcathinone hydrochloride is a synthetic stimulant belonging to the cathinone class. It is structurally related to cathinone and is known for its psychoactive properties. The compound is often used in forensic and toxicological research due to its potential for abuse and its stimulant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylethcathinone hydrochloride typically involves the reaction of 4-ethylpropiophenone with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The compound is usually produced in crystalline form and is stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylethcathinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are used for electrophilic substitution
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
4-Ethylethcathinone hydrochloride is primarily used in forensic and toxicological research. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects and its mechanism of action as a stimulant.
Industry: Used in the development of analytical methods for the detection of synthetic cathinones in various matrices .
Mechanism of Action
4-Ethylethcathinone hydrochloride acts as a releasing agent for norepinephrine and dopamine, leading to its stimulant effects. The compound increases the levels of these neurotransmitters in the synaptic cleft by promoting their release from presynaptic neurons. This results in enhanced stimulation of postsynaptic receptors, leading to increased alertness, energy, and euphoria .
Comparison with Similar Compounds
- 4-Methylmethcathinone (Mephedrone)
- 4-Methylethcathinone
- 3,4-Dimethylmethcathinone
Comparison: 4-Ethylethcathinone hydrochloride is unique due to its specific ethyl substitution on the aromatic ring, which differentiates it from other similar compounds. This structural difference can influence its pharmacological properties and its interaction with biological systems .
Properties
IUPAC Name |
2-(ethylamino)-1-(4-ethylphenyl)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-11-6-8-12(9-7-11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPWITDCBBVPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)NCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501343276 |
Source
|
Record name | 2-(Ethylamino)-1-(4-ethylphenyl)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501343276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2446466-62-0 |
Source
|
Record name | 2-(Ethylamino)-1-(4-ethylphenyl)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501343276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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